N-tert-Butyloxycarbonylamino KU-0058948
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis and Modification : N-tert-Butyloxycarbonylamino compounds are pivotal in chemical synthesis, offering pathways to various carbamates and amino acids through acylation, rearrangement, and carbonylation reactions. Studies have demonstrated methodologies for tert-butoxycarbonylation of amines under mild conditions, providing efficient routes to tert-butylcarbamates, which are crucial intermediates in synthesizing peptides and other bioactive molecules. These reactions are facilitated by catalysts such as La(NO3)3·6H2O or Bi(NO3)3·5H2O, under solvent-free conditions, enhancing the environmental sustainability of the process (Suryakiran et al., 2006); (Suryakiran et al., 2007).
Directed Hydrogenation : The directed hydrogenation of enantiopure compounds using N-tert-butoxycarbonylamino groups has been reported, showcasing the selective synthesis of cyclopentanecarboxylic acid methyl esters. This demonstrates the utility of tert-butoxycarbonylamino groups in achieving high selectivity in hydrogenation reactions, crucial for synthesizing enantiomerically pure compounds (Smith et al., 2001).
Rearrangement and Coupling Reactions : The rearrangement of active ester intermediates during amide coupling processes involving tert-butyloxycarbonylamino groups has been studied. This provides insights into the stability and reactivity of such intermediates in peptide synthesis, offering potential improvements in coupling methodologies (Mahmoud et al., 2005).
Electrochemical Studies : Electrochemical investigations have explored the properties of N-tert-butoxycarbonylamino radicals, contributing to a deeper understanding of their reactivity and stability. Such studies are foundational for developing novel organic electronic materials and understanding the redox behavior of organic compounds (Miura & Muranaka, 2006).
Biological Applications and Material Science
Inhibitory Activities Against Fungi : N-tert-butoxycarbonylamino pyridine derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity against various fungi, highlighting the potential of tert-butoxycarbonylamino compounds in developing new antifungal agents (Shi et al., 2020).
Self-Assembly and Vesicle Formation : Studies on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which contain tert-butoxycarbonylamino groups, have provided valuable insights into the design of nanoscale materials for drug delivery and other applications. These findings underscore the importance of specific functional groups in directing the self-assembly and structural organization of complex materials (Xu et al., 2009).
properties
IUPAC Name |
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHNPLCMDJBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonylamino KU-0058948 |
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